molecular formula C21H18FN5O2S B2827064 6-((4-(4-fluorophenyl)-5-((3-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione CAS No. 852154-45-1

6-((4-(4-fluorophenyl)-5-((3-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2827064
CAS No.: 852154-45-1
M. Wt: 423.47
InChI Key: MWMOVXLAHCCHGY-UHFFFAOYSA-N
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Description

6-((4-(4-fluorophenyl)-5-((3-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is notable for its complex structure, which includes a fluorophenyl group, a methylbenzylthio group, and a pyrimidine-dione core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((4-(4-fluorophenyl)-5-((3-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione typically involves multiple steps:

    Formation of the Triazole Ring: The initial step involves the formation of the 1,2,4-triazole ring. This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by alkylation.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the triazole intermediate.

    Attachment of the Methylbenzylthio Group: The methylbenzylthio group is attached through a thiolation reaction, where a suitable thiol reacts with the triazole intermediate.

    Formation of the Pyrimidine-Dione Core: The final step involves the formation of the pyrimidine-dione core through a condensation reaction between the triazole intermediate and a suitable pyrimidine derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylbenzylthio group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazole ring or the pyrimidine-dione core, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group or the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and various nucleophiles or electrophiles can be used under appropriate conditions (e.g., acidic or basic environments).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives of the triazole or pyrimidine-dione core.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for further investigation in drug discovery.

Medicine

In medicine, the compound is being explored for its potential therapeutic applications. Its ability to interact with specific molecular targets suggests it could be developed into a drug for treating various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, the compound may be used in the development of new materials or as a catalyst in chemical processes. Its unique properties could lead to innovations in various industrial applications.

Mechanism of Action

The mechanism of action of 6-((4-(4-fluorophenyl)-5-((3-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-fluorophenyl)-5-(benzylthio)-4H-1,2,4-triazole-3-thiol
  • 6-((4-(4-chlorophenyl)-5-((3-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione
  • 4-(4-fluorophenyl)-5-(methylthio)-4H-1,2,4-triazole-3-thiol

Uniqueness

The uniqueness of 6-((4-(4-fluorophenyl)-5-((3-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione lies in its specific combination of functional groups and its potential biological activities. Compared to similar compounds, it may offer enhanced potency, selectivity, or stability, making it a valuable candidate for further research and development.

Properties

IUPAC Name

6-[[4-(4-fluorophenyl)-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5O2S/c1-13-3-2-4-14(9-13)12-30-21-26-25-18(10-16-11-19(28)24-20(29)23-16)27(21)17-7-5-15(22)6-8-17/h2-9,11H,10,12H2,1H3,(H2,23,24,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWMOVXLAHCCHGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NN=C(N2C3=CC=C(C=C3)F)CC4=CC(=O)NC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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